N-Butyl-2,4-dimethoxyaniline
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Overview
Description
N-Butyl-2,4-dimethoxyaniline: is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Butyl-2,4-dimethoxyaniline typically begins with 2,4-dimethoxyaniline and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, where the butyl group from butyl bromide replaces the hydrogen atom on the nitrogen of 2,4-dimethoxyaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-2,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form N-butyl-2,4-dimethoxycyclohexylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-butyl-2,4-dimethoxycyclohexylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: N-Butyl-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, it is used to study the effects of methoxy and butyl substitutions on the activity of aniline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Butyl-2,4-dimethoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions. The butyl group increases its lipophilicity, affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the butyl group, making it less lipophilic.
N-Butylaniline: Lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,4-Dimethoxybenzylamine: Has a benzyl group instead of a butyl group, affecting its reactivity and solubility.
Uniqueness: N-Butyl-2,4-dimethoxyaniline is unique due to the presence of both methoxy and butyl groups, which enhance its reactivity and lipophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-butyl-2,4-dimethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZOFOMVHBURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558595 |
Source
|
Record name | N-Butyl-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124006-23-1 |
Source
|
Record name | N-Butyl-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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